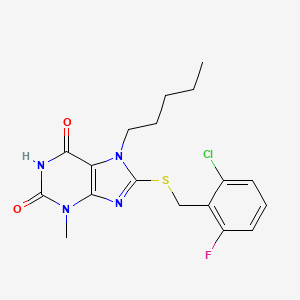
8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a chlorofluorobenzylthio moiety, a methyl group, and a pentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic conditions.
Introduction of the Chlorofluorobenzylthio Group: This step involves the nucleophilic substitution of a chlorofluorobenzyl halide with a thiol group on the purine core. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the chlorofluorobenzylthio group to a simpler benzylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorobenzylthio moiety, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), acetonitrile.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Benzylthio derivatives.
Substitution Products: Various nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving purine metabolism or signaling pathways.
Medicine: The compound’s structure suggests potential as a pharmaceutical agent, possibly as an antiviral or anticancer drug, due to its ability to interact with biological targets.
Industry: It could be used in the development of specialty chemicals or as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s purine core allows it to mimic natural purine substrates, potentially inhibiting or modulating the activity of enzymes involved in purine metabolism. Additionally, the chlorofluorobenzylthio group may enhance binding affinity and specificity for certain targets, leading to potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
8-((2-chlorobenzyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
8-((2-fluorobenzyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione: Lacks the chlorine atom, potentially altering its interaction with molecular targets.
8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the pentyl group, which may influence its solubility and pharmacokinetic properties.
Uniqueness
The presence of both chlorine and fluorine atoms in the benzylthio group, along with the methyl and pentyl substitutions on the purine core, makes 8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione unique. These structural features may confer enhanced biological activity, improved binding affinity, and specific interactions with molecular targets, distinguishing it from similar compounds.
Propiedades
IUPAC Name |
8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN4O2S/c1-3-4-5-9-24-14-15(23(2)17(26)22-16(14)25)21-18(24)27-10-11-12(19)7-6-8-13(11)20/h6-8H,3-5,9-10H2,1-2H3,(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPJESXFGYFDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCC3=C(C=CC=C3Cl)F)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
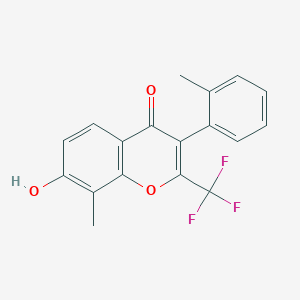
![Ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2599187.png)
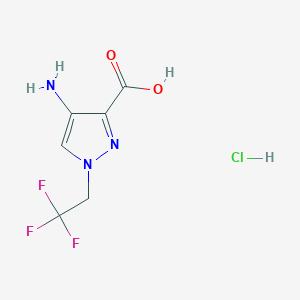
![2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2599190.png)
![3-(Furan-2-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2599193.png)
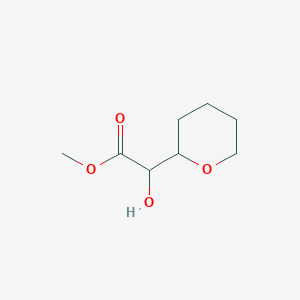
![6-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinazoline](/img/structure/B2599196.png)
![Methyl 2-[4-(prop-2-ynamido)phenyl]acetate](/img/structure/B2599197.png)

![N-(4-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2599199.png)


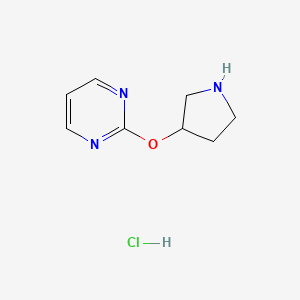
![Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2599207.png)
